tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate
Overview
Description
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO3. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its tert-butyl carbamate group attached to a cyclopentanone ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanone derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic addition to the cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility .
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate
- tert-butyl carbamate
- tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
Uniqueness: tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate is unique due to its specific structure, which combines the reactivity of the tert-butyl carbamate group with the stability of the cyclopentanone ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZKCGWDNCYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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